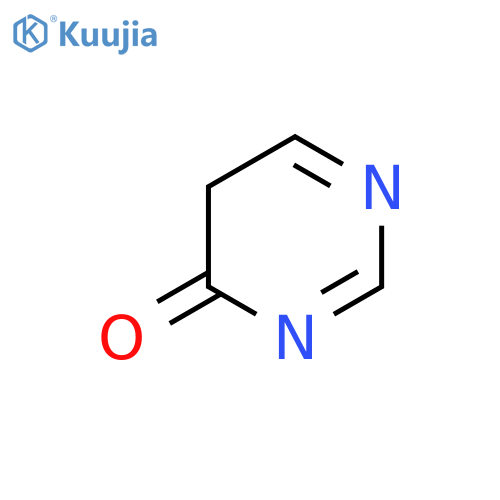Cas no 3273-54-9 (Pyrimidin-4(5h)-one)

Pyrimidin-4(5h)-one 化学的及び物理的性質
名前と識別子
-
- pyrimidin-4(5h)-one
- 5H-pyrimidin-4-one
- 4(5H)-PYRIMIDINONE
- 4(5H)-Pyrimidinone (9CI)
- Pyrimidin-4(5h)-one
-
- インチ: 1S/C4H4N2O/c7-4-1-2-5-3-6-4/h2-3H,1H2
- InChIKey: TZYQTWHRLVDYPL-UHFFFAOYSA-N
- ほほえんだ: O=C1CC=NC=N1
計算された属性
- せいみつぶんしりょう: 96.032
- どういたいしつりょう: 96.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 41.8
Pyrimidin-4(5h)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005990-100g |
Pyrimidin-4(5H)-one |
3273-54-9 | 97% | 100g |
$722.26 | 2023-09-02 |
Pyrimidin-4(5h)-one 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
Pyrimidin-4(5h)-oneに関する追加情報
Comprehensive Overview of Pyrimidin-4(5H)-one (CAS No. 3273-54-9): Properties, Applications, and Market Insights
Pyrimidin-4(5H)-one (CAS No. 3273-54-9) is a heterocyclic organic compound that belongs to the pyrimidine family, a class of compounds widely recognized for their significance in pharmaceuticals, agrochemicals, and material sciences. The compound features a six-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical reactivity and biological activity. Researchers and industries are increasingly interested in Pyrimidin-4(5H)-one derivatives due to their versatile applications in drug discovery and organic synthesis.
The molecular formula of Pyrimidin-4(5H)-one is C4H4N2O, with a molecular weight of 96.09 g/mol. Its structure consists of a pyrimidine core with a ketone functional group at the 4-position, making it a valuable intermediate for synthesizing more complex molecules. The compound exhibits moderate solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions. The presence of the pyrimidine ring also allows for diverse substitution patterns, enabling the creation of tailored derivatives for specific applications.
One of the most prominent applications of Pyrimidin-4(5H)-one is in the pharmaceutical industry, where it serves as a key building block for the synthesis of bioactive molecules. Recent studies highlight its role in developing antiviral agents, anticancer drugs, and central nervous system (CNS) therapeutics. For instance, researchers are exploring its potential in designing inhibitors for enzymes involved in viral replication, a topic of high relevance given the global focus on antiviral drug development post-COVID-19. Additionally, its derivatives have shown promise in modulating neurotransmitter activity, making them candidates for treating neurological disorders such as Alzheimer's and Parkinson's diseases.
Beyond pharmaceuticals, Pyrimidin-4(5H)-one finds utility in agrochemical research. Its structural motif is present in several herbicides and pesticides, where it contributes to the compounds' efficacy and selectivity. The agrochemical industry values this scaffold for its ability to interact with biological targets in pests while minimizing environmental impact. Furthermore, the compound's stability and synthetic accessibility make it a preferred choice for developing next-generation crop protection agents.
In material science, Pyrimidin-4(5H)-one derivatives are being investigated for their potential in creating advanced organic electronic materials. Their conjugated systems and ability to form stable complexes with metals open doors for applications in OLEDs (organic light-emitting diodes), sensors, and conductive polymers. As the demand for sustainable and high-performance materials grows, the role of pyrimidine-based compounds in this field is expected to expand significantly.
The market for Pyrimidin-4(5H)-one and its derivatives is witnessing steady growth, driven by increasing R&D investments in life sciences and specialty chemicals. Key players in the pharmaceutical and agrochemical sectors are actively sourcing high-purity Pyrimidin-4(5H)-one to support their innovation pipelines. Suppliers are responding by optimizing synthesis routes to improve yield and reduce costs, ensuring a stable supply chain for this valuable intermediate.
From a regulatory perspective, Pyrimidin-4(5H)-one is generally regarded as safe for research and industrial use when handled according to standard laboratory protocols. Its non-toxic nature and biodegradability make it an environmentally friendly option compared to some traditional chemical intermediates. However, users should always consult safety data sheets (SDS) and adhere to local regulations when working with this compound.
Looking ahead, the future of Pyrimidin-4(5H)-one appears bright, with emerging applications in green chemistry and biocatalysis gaining traction. Researchers are exploring enzymatic routes for its synthesis, aligning with the global shift toward sustainable chemical production. Additionally, the integration of artificial intelligence in molecular design is accelerating the discovery of novel Pyrimidin-4(5H)-one derivatives with enhanced properties, further broadening its potential applications.
For scientists and industry professionals seeking reliable information about Pyrimidin-4(5H)-one, this compound represents a fascinating intersection of chemistry, biology, and materials science. Its versatility and growing importance in cutting-edge research make it a subject worthy of continued exploration. Whether you're investigating its pharmacological potential, agrochemical applications, or material science innovations, Pyrimidin-4(5H)-one offers numerous opportunities for scientific advancement and commercial development.
3273-54-9 (Pyrimidin-4(5h)-one) 関連製品
- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)
- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)
- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)
- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)
- 1890788-97-2(1-methyl-2-(2,4,6-trimethylphenyl)methylpiperazine)
- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)
- 878076-60-9(2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 1142211-15-1(2,4-Dihydroxy-3-methylbenzohydrazide)




